molecular formula C36H44N2O10S B12674278 Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate CAS No. 94109-60-1

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Katalognummer: B12674278
CAS-Nummer: 94109-60-1
Molekulargewicht: 696.8 g/mol
InChI-Schlüssel: JBVHZLPYBQHUQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a dihydroxyphenyl group, and an isopropylammonium group, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate typically involves a multi-step process. The initial step often includes the formation of the benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl) intermediate through a condensation reaction between benzyl chloride and 3,5-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then reacted with isopropylamine to form the isopropylammonium derivative. Finally, the compound is treated with sulfuric acid to yield the sulphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The isopropylammonium moiety may interact with cellular receptors, influencing signal transduction pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol A bis(2,3-dihydroxypropyl) ether: Known for its use in polymer production and potential endocrine-disrupting effects.

    2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Used in the synthesis of polycarbonate plastics and epoxy resins.

Uniqueness

Bis(benzyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

94109-60-1

Molekularformel

C36H44N2O10S

Molekulargewicht

696.8 g/mol

IUPAC-Name

benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate

InChI

InChI=1S/2C18H21NO3.H2O4S/c2*1-13(2)19(11-14-6-4-3-5-7-14)12-18(22)15-8-16(20)10-17(21)9-15;1-5(2,3)4/h2*3-10,13,20-21H,11-12H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

JBVHZLPYBQHUQH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.